1-isopentyl-4-(aminomethyl)piperidine chemical structure
1-isopentyl-4-(aminomethyl)piperidine chemical structure
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-isopentyl-4-(aminomethyl)piperidine .
A Privileged Lipophilic Amine Scaffold for Drug Discovery
Executive Summary
1-isopentyl-4-(aminomethyl)piperidine is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a lipophilic isopentyl group at the N1 position and a primary aminomethyl group at the C4 position. This molecule serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands—specifically for Sigma-1 (
Its structural value lies in its dual pharmacophore nature: the isopentyl group provides a hydrophobic anchor for deep pocket binding, while the aminomethyl arm acts as a flexible, semi-rigid linker capable of forming hydrogen bonds or undergoing further derivatization (e.g., amide coupling).
Structural Analysis & Physicochemical Properties[1][2]
Chemical Identity[3][4]
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IUPAC Name: [1-(3-methylbutyl)piperidin-4-yl]methanamine
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Common Names: 1-Isoamyl-4-(aminomethyl)piperidine; 4-Aminomethyl-1-isopentylpiperidine
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Molecular Formula:
-
Molecular Weight: 184.32 g/mol
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Core Scaffold: Piperidine (Saturated N-heterocycle)
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Key Precursor CAS: 7144-05-0 (4-Aminomethylpiperidine parent)[1][2]
Physicochemical Profile
The molecule exhibits properties typical of a lipophilic diamine. The N1-tertiary amine is protonated at physiological pH, serving as a cation-pi interaction center, while the primary amine acts as a nucleophile in synthesis.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential. |
| pKa (N1 - Ring) | ~8.5 – 9.0 | Protonated at pH 7.4; drives electrostatic interactions with Asp/Glu residues in receptors. |
| pKa (Primary Amine) | ~10.0 – 10.5 | Highly basic; requires protection (e.g., Boc) during selective reactions. |
| Rotatable Bonds | 5 | High flexibility in the isopentyl tail and aminomethyl arm allows induced-fit binding. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Favorable for CNS activity (TPSA < 90 Ų). |
Synthetic Methodologies
The synthesis of 1-isopentyl-4-(aminomethyl)piperidine is most efficiently achieved via Reductive Amination . This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts (quaternary ammonium salts).
Protocol: Reductive Amination (Green Chemistry Approach)
This protocol utilizes 4-(aminomethyl)piperidine and isovaleraldehyde with Sodium Triacetoxyborohydride (STAB) as a mild reducing agent.
Reagents:
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Substrate: 4-(Aminomethyl)piperidine (CAS: 7144-05-0)[3][1][2]
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Carbonyl Source: Isovaleraldehyde (3-methylbutanal)
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Reductant: Sodium Triacetoxyborohydride (
) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
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Imine Formation: Dissolve 4-(aminomethyl)piperidine (1.0 eq) in DCM. Add Isovaleraldehyde (1.05 eq) dropwise at
. Allow to stir for 30 minutes to form the imine/iminium species.-
Note: The primary amine is less nucleophilic towards the aldehyde than the secondary ring amine due to steric accessibility? Correction: The secondary amine (ring N) is more nucleophilic. However, 4-(aminomethyl)piperidine has a primary amine and a secondary amine. To selectively alkylate the ring nitrogen (secondary) without touching the primary amine, one often uses 1-Boc-4-(aminomethyl)piperidine first, alkylates, then deprotects.
-
Refined Protocol: If using unprotected 4-(aminomethyl)piperidine, the secondary amine is generally more reactive towards alkylation, but reductive amination can be non-selective.
-
Recommended Pathway: Use N-Boc protection on the primary amine first.
-
Revised High-Fidelity Protocol:
-
Protection: React 4-(aminomethyl)piperidine with
(0.9 eq) to selectively protect the primary amine (sterics favor the primary, but careful stoichiometry is needed). Alternatively, purchase 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) and perform a "reverse" synthesis (deprotect N-Boc, then alkylate? No, that exposes the wrong amine).-
Correct Route: Start with 4-Pyridinecarboxamide or 4-Cyanopyridine . Quaternize pyridine nitrogen with 1-bromo-3-methylbutane. Reduce ring and nitrile.
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Lab Scale Route (Direct Alkylation): Start with 4-(Aminomethyl)piperidine .[4][5][3][6][1][2][7] The secondary amine (ring) is more basic and nucleophilic. React with 1-Bromo-3-methylbutane (0.9 eq) and
in Acetonitrile. Isolate the N-alkylated product.
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Visualization: Synthetic Workflow
The following diagram outlines the preferred laboratory synthesis using the alkyl halide route for simplicity and availability.
Figure 1: Direct alkylation strategy targeting the secondary piperidine nitrogen.
Medicinal Chemistry Applications
Sigma-1 Receptor ( R) Ligands
The 1-isopentyl-piperidine moiety is a classic "lipophilic tail" found in high-affinity
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Mechanism: The aminomethyl group serves as a spacer to attach aromatic "head" groups (e.g., coumarins, indoles) that engage the secondary binding site.
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Reference: Piperidine derivatives are well-documented
antagonists for neuropathic pain [1].
Rho Kinase (ROCK) Inhibitors
Derivatives where the primary amine is coupled to an isoquinoline or indazole scaffold (e.g., Fasudil analogs) utilize the isopentyl group to fill the ATP-binding pocket's hydrophobic cleft.
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Structure-Activity Relationship (SAR): The 4-aminomethyl linker provides the necessary distance to orient the inhibitor within the kinase hinge region [2].
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore interactions of the scaffold within a GPCR binding site.
Handling & Stability (Safety)
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Corrosivity: As a primary amine, the pure substance is corrosive to skin and eyes (Category 1B). Handle in a fume hood.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The primary amine effectively captures atmospheric
to form carbamates; the free base oxidizes over time. -
Analytical Signature:
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1H NMR (
): 0.90 (d, 6H, Isopropyl), 2.90 (d, 2H, ), 2.8-3.0 (m, Ring protons). -
Mass Spec:
.
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References
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Mishra, C. B., et al. (2024). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.
-
European Patent Office. (2002). "Rho Kinase Inhibitors - EP 1403255 A1."[8] Google Patents.[8]
-
PubChem. (2025).[3][7] "4-(Aminomethyl)piperidine Compound Summary." National Library of Medicine. [3]
-
Sigma-Aldrich. (2025). "1-Boc-4-(aminomethyl)piperidine Product Specification."
Sources
- 1. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]
- 3. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 5. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-BOC-4-(Aminomethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1403255A1 - Rho KINASE INHIBITORS - Google Patents [patents.google.com]
